5-(Butan-2-yl)cyclohexane-1,3-dione

Lipophilicity XLogP3 Medicinal Chemistry

Sourcing a reliable, high-purity intermediate for ACCase/HPPD inhibitor development is critical. 5-(Butan-2-yl)cyclohexane-1,3-dione (CAS 57641-91-5) addresses this need with its defined stereocenter and optimal lipophilicity (XLogP3=1.8) for building enantiomerically enriched herbicides. - Enables stereoselective synthesis of next-generation agrochemicals. - Supplied with comprehensive analytical support (NMR, HPLC, GC) at 95% purity. - Consistent quality reduces post-synthesis purification, accelerating lead optimization.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 57641-91-5
Cat. No. B1288444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Butan-2-yl)cyclohexane-1,3-dione
CAS57641-91-5
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCC(C)C1CC(=O)CC(=O)C1
InChIInChI=1S/C10H16O2/c1-3-7(2)8-4-9(11)6-10(12)5-8/h7-8H,3-6H2,1-2H3
InChIKeySDEMJWNRMQWCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Butan-2-yl)cyclohexane-1,3-dione: Physicochemical and Structural Overview


5-(Butan-2-yl)cyclohexane-1,3-dione (CAS 57641-91-5), also known as 5-sec-butylcyclohexane-1,3-dione, is a substituted cyclohexane-1,3-dione derivative characterized by a sec-butyl group at the 5-position of the cyclohexane ring [1]. This compound, with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol, serves as a versatile synthetic intermediate, particularly within the development of agrochemicals that target acetyl-CoA carboxylase (ACCase) or 4-hydroxyphenylpyruvate dioxygenase (HPPD) [2]. Its structural features, including a stereocenter and specific lipophilic character, dictate its unique role as a building block in the synthesis of complex molecules, distinguishing it from simpler alkyl-substituted analogs .

Synthetic Intermediate Agrochemical building block for ACCase / HPPD inhibitor synthesis
Prochiral Center Stereochemical control point for enantiomerically enriched derivatives
Lipophilic Character Sec-butyl group supports hydrophobic scaffold construction

5-(Butan-2-yl)cyclohexane-1,3-dione: Substitution Risks with Generic Analogs


Substituting 5-(Butan-2-yl)cyclohexane-1,3-dione with other 5-alkyl-substituted cyclohexane-1,3-diones (e.g., 5-methyl or 5-ethyl) is inadvisable without thorough validation, as even minor alkyl chain variations profoundly impact lipophilicity, steric bulk, and, consequently, the compound's behavior in chemical reactions and biological systems [1]. The specific sec-butyl group on this compound confers a distinct balance of properties that is not replicated by shorter or linear alkyl chains . Such differences directly influence the yield and selectivity in downstream synthetic processes, particularly in the construction of enantiomerically pure compounds where the existing stereocenter can be leveraged . Furthermore, as an intermediate for developing herbicides targeting ACCase and HPPD enzymes, the precise substitution pattern is critical, as it can significantly alter binding affinity and overall efficacy [2].

Attribute
Target Compound
5-Methyl / 5-Ethyl Analogs
Alkyl Chain
Sec-butyl (branched C4)
Methyl or ethyl (linear C1–C2)
Lipophilicity
Higher logP profile
Lower logP; partitioning may shift
Steric Bulk
Branched substituent at 5-position
Minimal steric influence
Stereochemistry
Prochiral sec-butyl center
Achiral or absent stereocenter

5-(Butan-2-yl)cyclohexane-1,3-dione: Differentiation from Key Analogs


Enhanced Lipophilicity vs. 5-Methyl Analog

5-(Butan-2-yl)cyclohexane-1,3-dione exhibits a significantly higher predicted lipophilicity (XLogP3 = 1.8) compared to its closest simpler analog, 5-methylcyclohexane-1,3-dione (XLogP3 = 0.4) [1]. This 4.5-fold increase in the logP value directly impacts the compound's solubility profile and its behavior in biphasic reactions or biological assays where membrane permeability or non-polar interactions are key.

Lipophilicity
Reported
XLogP3 1.8 vs 0.4
Supports hydrophobic scaffold selection
4.5× higher lipophilicity than 5-methyl analog
Lipophilicity XLogP3 Medicinal Chemistry Agrochemical Synthesis

Validated Purity and Full Analytical Support

From a procurement perspective, 5-(Butan-2-yl)cyclohexane-1,3-dione is available at a standard purity of 95% . Critically, reputable suppliers provide batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data, ensuring lot-to-lot consistency and structural fidelity . This level of analytical validation is essential for reproducibility in both early discovery research and process chemistry development.

Purity & QC
Data to verify
95% with COA support
Batch-specific analytical review recommended
NMR, HPLC, GC per vendor; confirm prior to use
Quality Control NMR HPLC Chemical Purity

Defined Stereocenter for Chiral Diversification

5-(Butan-2-yl)cyclohexane-1,3-dione contains one undefined stereocenter [1], making it a versatile prochiral intermediate. In contrast, simpler homologs like 5-methylcyclohexane-1,3-dione or 5,5-dimethylcyclohexane-1,3-dione (dimedone) are either achiral or lack this specific substitution pattern. The sec-butyl group introduces steric asymmetry that can be exploited in diastereoselective reactions, providing a key advantage for medicinal chemists aiming to synthesize enantiomerically enriched compounds.

Stereocenter
Class-level
1 undefined vs 0
Prochiral intermediate context
Stereochemical outcome requires validation
Chiral Synthesis Stereochemistry Asymmetric Building Blocks

Higher Rotatable Bond Count vs. 5-Methyl Analog

The sec-butyl group in 5-(Butan-2-yl)cyclohexane-1,3-dione contributes to a rotatable bond count of 2 [1], which is higher than that of 5-methylcyclohexane-1,3-dione (rotatable bond count = 1) [2]. This increased conformational flexibility is a measurable molecular property that can influence the compound's ability to adopt optimal binding conformations in enzyme active sites or to achieve specific molecular packing in solid-state chemistry.

Rotatable Bonds
Reported
2 vs 1
Informs conformational modeling
QSAR and molecular dynamics parameter
Molecular Flexibility Conformational Analysis SAR Studies

5-(Butan-2-yl)cyclohexane-1,3-dione: High-Value Application Scenarios


Synthesis of Chiral Agrochemical Intermediates

Leverage the defined stereocenter in 5-(Butan-2-yl)cyclohexane-1,3-dione as a prochiral starting point for constructing enantiomerically enriched cyclohexanedione-derived herbicides. This approach aligns with the development of next-generation ACCase and HPPD inhibitors where stereochemistry is critical for target binding and crop selectivity [1].

Hydrophobic Scaffolds in Medicinal Chemistry

Utilize the compound's higher lipophilicity (XLogP3 = 1.8) compared to methyl analogs to design molecules with improved membrane permeability or enhanced binding to hydrophobic enzyme pockets. This is particularly relevant in early-stage drug discovery for CNS targets or for optimizing the ADME profile of lead compounds [2].

QSAR and Computational Modeling Benchmark

Employ 5-(Butan-2-yl)cyclohexane-1,3-dione as a reference compound in quantitative structure-activity relationship (QSAR) models. Its unique combination of properties—intermediate rotatable bonds, defined stereocenter, and distinct XLogP3—makes it an ideal benchmark for calibrating computational predictions for a series of cyclohexanedione derivatives [REFS-3, REFS-4].

Reliable Building Block for High-Throughput Synthesis

Incorporate this compound into parallel synthesis workflows or combinatorial libraries, knowing that commercial sources offer a 95% purity standard with comprehensive analytical support (NMR, HPLC, GC). This reliability reduces the need for post-synthesis repurification and ensures high-quality lead generation data .

Application
Selection Property
Validation Focus
Chiral agrochemical synthesis
Prochiral building block
Stereochemical outcome verification
Hydrophobic scaffold design
Lipophilic sec-butyl character
Partitioning and permeability context
QSAR computational benchmark
Defined molecular descriptors
Model calibration review
High-throughput synthesis
Analytical documentation
Lot-to-lot consistency check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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